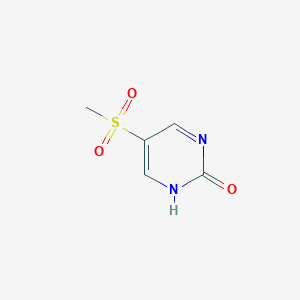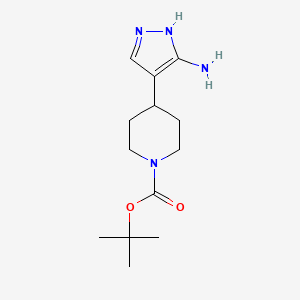
5-Methanesulfonylpyrimidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methanesulfonylpyrimidin-2-ol, also known as MSPO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a unique structure which makes it an attractive target for synthesis and study.
Applications De Recherche Scientifique
5-Methanesulfonylpyrimidin-2-ol has been studied extensively due to its potential applications in various fields. One of the most promising applications is in the field of organic electronics, where 5-Methanesulfonylpyrimidin-2-ol can be used as a building block for the synthesis of organic semiconductors. These semiconductors have the potential to be used in the development of flexible electronic devices such as OLEDs, solar cells, and transistors.
Mécanisme D'action
The mechanism of action of 5-Methanesulfonylpyrimidin-2-ol is not fully understood, but it is believed to be related to its ability to act as an electron acceptor. This property makes it useful in the development of organic semiconductors, as it allows for the efficient transfer of charge between molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 5-Methanesulfonylpyrimidin-2-ol. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Methanesulfonylpyrimidin-2-ol in lab experiments is its ease of synthesis. The multi-step synthesis process is relatively straightforward and can be carried out on a large scale. However, the yield of this synthesis method is only around 50%, which can limit the amount of 5-Methanesulfonylpyrimidin-2-ol that can be produced.
Orientations Futures
There are several future directions for research on 5-Methanesulfonylpyrimidin-2-ol. One area of interest is in the development of new organic semiconductors that incorporate 5-Methanesulfonylpyrimidin-2-ol as a building block. This could lead to the development of more efficient and cost-effective electronic devices. Another area of interest is in the study of the mechanism of action of 5-Methanesulfonylpyrimidin-2-ol, which could provide insights into its potential applications in other fields such as medicine and agriculture.
Conclusion:
In conclusion, 5-Methanesulfonylpyrimidin-2-ol is a chemical compound that has potential applications in various fields. Its unique structure and ability to act as an electron acceptor make it useful in the development of organic semiconductors. While there is limited research on its biochemical and physiological effects, it is not expected to have any significant adverse effects on human health. The ease of synthesis and potential for future research make 5-Methanesulfonylpyrimidin-2-ol an exciting compound to study.
Méthodes De Synthèse
The synthesis of 5-Methanesulfonylpyrimidin-2-ol is a multi-step process that involves the reaction of 2-amino-4-methylpyrimidine with chloromethanesulfonic acid. The reaction is carried out under basic conditions, and the resulting product is purified through recrystallization. The yield of this synthesis method is around 50%, which makes it a viable option for large-scale production.
Propriétés
IUPAC Name |
5-methylsulfonyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c1-11(9,10)4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUUBLNXUBTLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNC(=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonylpyrimidin-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590407.png)
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)




![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one](/img/structure/B7590462.png)
![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)

![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)

![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)